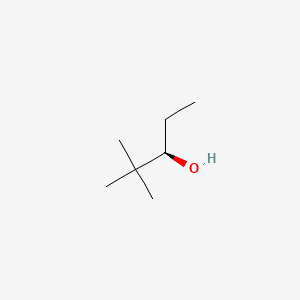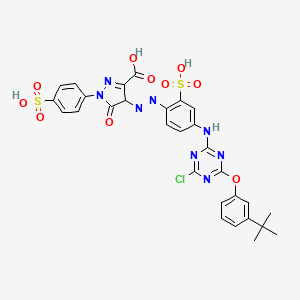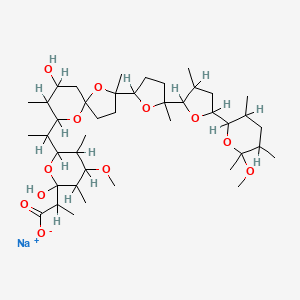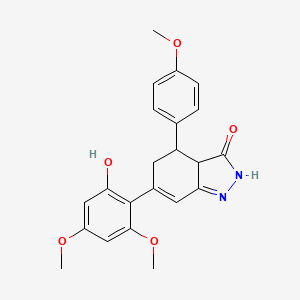
(R)-1-Ethyl-2,2-dimethylpropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Ethyl-2,2-dimethylpropanol is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-2,2-dimethylpropanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-Ethyl-2,2-dimethylpropanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-Ethyl-2,2-dimethylpropanol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and scalable production of the compound with high enantiomeric purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and selectivity.
化学反応の分析
Types of Reactions
®-1-Ethyl-2,2-dimethylpropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-Ethyl-2,2-dimethylpropanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane, ®-1-Ethyl-2,2-dimethylpropane, using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group of ®-1-Ethyl-2,2-dimethylpropanol can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in DCM.
Major Products Formed
Oxidation: ®-1-Ethyl-2,2-dimethylpropanone.
Reduction: ®-1-Ethyl-2,2-dimethylpropane.
Substitution: ®-1-Ethyl-2,2-dimethylpropyl chloride.
科学的研究の応用
®-1-Ethyl-2,2-dimethylpropanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: It serves as an intermediate in the synthesis of drugs with specific chiral centers.
Industry: The compound is utilized in the production of specialty chemicals and materials with desired stereochemical properties.
作用機序
The mechanism of action of ®-1-Ethyl-2,2-dimethylpropanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and influencing its activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (S)-1-Ethyl-2,2-dimethylpropanol
- 1-Ethyl-2,2-dimethylpropanone
- 1-Ethyl-2,2-dimethylpropane
Uniqueness
®-1-Ethyl-2,2-dimethylpropanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomer, (S)-1-Ethyl-2,2-dimethylpropanol, the ®-enantiomer may exhibit different reactivity and interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes.
特性
CAS番号 |
38636-36-1 |
|---|---|
分子式 |
C7H16O |
分子量 |
116.20 g/mol |
IUPAC名 |
(3R)-2,2-dimethylpentan-3-ol |
InChI |
InChI=1S/C7H16O/c1-5-6(8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |
InChIキー |
HMSVXZJWPVIVIV-ZCFIWIBFSA-N |
異性体SMILES |
CC[C@H](C(C)(C)C)O |
正規SMILES |
CCC(C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)












